5-Bromo-3-methylisothiazol-4-amine hcl
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Overview
Description
5-Bromo-3-methylisothiazol-4-amine hydrochloride is a chemical compound with the molecular formula C4H6BrClN2S and a molecular weight of 229.53 g/mol It is a derivative of isothiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methylisothiazol-4-amine hydrochloride typically involves the bromination of 3-methylisothiazole followed by amination. One common method includes the reaction of 3-methylisothiazole with bromine in the presence of a suitable solvent to yield 5-bromo-3-methylisothiazole. This intermediate is then reacted with ammonia or an amine to form 5-Bromo-3-methylisothiazol-4-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methylisothiazol-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium thiolate or potassium alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with a thiol can yield a thioether derivative, while oxidation can produce a sulfoxide or sulfone .
Scientific Research Applications
5-Bromo-3-methylisothiazol-4-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Biological Studies: It serves as a tool for studying the biological activity of isothiazole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methylisothiazol-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isothiazole ring play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-methylisothiazol-5-ylamine: Similar structure but different position of the bromine atom.
5-Amino-3-methylisothiazole hydrochloride: Lacks the bromine atom, affecting its reactivity and biological activity.
Uniqueness
5-Bromo-3-methylisothiazol-4-amine hydrochloride is unique due to the presence of both the bromine atom and the isothiazole ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Properties
IUPAC Name |
5-bromo-3-methyl-1,2-thiazol-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN2S.ClH/c1-2-3(6)4(5)8-7-2;/h6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAPYTHASRUQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1N)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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